DL-alpha-Methylleucine

Description

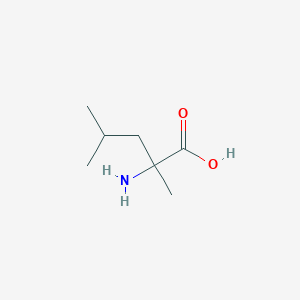

Molecular Structure and Formula (C7H15NO2)

DL-alpha-Methylleucine exhibits a distinctive molecular architecture characterized by its molecular formula C7H15NO2 and molecular weight of 145.20 g/mol. The compound's systematic IUPAC name is 2-amino-2,4-dimethylpentanoic acid, reflecting its structural composition as an alpha-amino acid with specific methylation patterns. The molecular structure features a central carbon atom (alpha carbon) bearing both an amino group (-NH2) and a carboxyl group (-COOH), along with two additional substituents: a methyl group (-CH3) and a side chain containing an isobutyl group with the specific arrangement -CH2-CH(CH3)2. This configuration places this compound in the category of alpha,alpha-disubstituted glycines, where the alpha carbon carries two non-hydrogen substituents.

The three-dimensional conformation of this compound demonstrates significant conformational constraints compared to natural amino acids due to the presence of the additional methyl group at the alpha position. These steric effects result in restricted rotation around the backbone bonds, which has profound implications for peptide secondary structure formation. The compound's SMILES notation is represented as CC(C)CC(C)(C(=O)O)N, while its InChI identifier is InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10). The stereochemical complexity arises from the presence of a chiral center at the alpha carbon, leading to the existence of both R and S enantiomers in the racemic DL mixture.

The electronic structure of this compound influences its chemical reactivity and biological interactions through the spatial arrangement of functional groups. The amino group maintains its basic character with a predicted pKa value of approximately 2.59, while the carboxyl group retains acidic properties typical of amino acids. The additional methyl substitution at the alpha carbon creates increased hydrophobic character compared to natural leucine, affecting the compound's solubility properties and membrane permeability characteristics. Advanced computational studies have predicted collision cross-section values for various ionization states, with [M+H]+ showing a predicted value of 133.3 Ų, providing valuable data for mass spectrometric identification and analysis.

Nomenclature and Synonyms

The nomenclature of this compound reflects both its structural relationship to leucine and its synthetic origins, resulting in an extensive array of synonyms that appear throughout the scientific literature. The primary designation "this compound" indicates the racemic nature of the compound (DL prefix) and the specific position of methylation (alpha position). Alternative systematic names include 2-amino-2,4-dimethylpentanoic acid, which directly describes the molecular structure, and alpha-methyl-DL-leucine, emphasizing the modification of the parent leucine structure. The compound is also referenced by its CAS Registry Number 144-24-1, which serves as a unique international identifier in chemical databases and regulatory documentation.

Commercial and research applications have generated additional nomenclature variations that reflect different usage contexts and supplier preferences. Common synonyms include H-alpha-Me-DL-Leu-OH, which represents the standard peptide chemistry notation indicating a free amino acid with alpha-methylation. The designation "2-Methyl-DL-leucine" provides an alternative systematic approach to naming, while "Alpha-i-butyl-alpha-methylglycine" describes the compound from the perspective of glycine substitution patterns. Research publications frequently employ abbreviated forms such as "DL-a-methylleucine" and "alpha-Me-DL-Leu-OH" for convenience in peptide sequence notation.

Regulatory and safety documentation utilizes specific identifier codes that facilitate international communication and compliance. The FDA UNII (Unique Ingredient Identifier) code T2MJ2EEP1K provides standardized identification for pharmaceutical and research applications. Chemical suppliers often employ proprietary catalog numbers, such as the AK Scientific designation 6630AH, which appear in safety data sheets and procurement documentation. The compound's representation in chemical databases includes the PubChem CID 95515 for the racemic mixture and CID 446181 for the specific L-enantiomer, facilitating precise identification in computational chemistry applications.

International chemical nomenclature standards have established consistent naming conventions that appear across different linguistic and regulatory contexts. The HELM notation PEPTIDE1{[CC(C)CC(C)(C(=O)O)N]} provides a standardized representation for computational peptide design applications. Various research institutions and chemical suppliers have contributed additional synonyms including "NSC-16592," "MFCD08752476," and "ARSWQPLPYROOBG-UHFFFAOYSA-N" (InChIKey), each serving specific database and cataloging functions. This diverse nomenclature ecosystem reflects the compound's widespread use across multiple scientific disciplines and commercial applications.

Discovery and Historical Context

The historical development of this compound research is intrinsically linked to the broader discovery and characterization of amino acids, particularly the branched-chain amino acid leucine from which it derives. The foundational work began in 1819 when French chemist Proust first obtained leucine from cheese, marking one of the earliest amino acid discoveries in scientific history. This pioneering isolation was followed in 1820 by Braconnot's systematic work using acid hydrolysis to isolate leucine from skeletal muscle and wool, establishing the methodological foundations for amino acid chemistry. The structural characterization of leucine remained incomplete until 1891, when Schulze successfully synthesized leucine from isovaleraldehyde, providing crucial insights into its molecular architecture.

The recognition of leucine as an essential amino acid came significantly later, with McCoy and colleagues identifying its essential nature for optimal growth in 1935. This designation established leucine's fundamental importance in human nutrition and metabolism, setting the stage for subsequent investigations into modified leucine derivatives. The essential nature of leucine, along with isoleucine and valine as branched-chain amino acids, highlighted their unique metabolic roles and sparked interest in synthetic modifications that could enhance or alter these biological functions. The unity of amino acids as a chemical category was recognized by Wurtz in 1865, although the term "amino acid" in English literature did not appear until 1898, with the German term "Aminosäure" being used earlier.

The specific development of alpha-methylated amino acid derivatives, including this compound, emerged from advances in organic synthesis during the mid-20th century. Patent literature from the late 1990s documents sophisticated synthetic approaches for producing alpha-methyl, alpha-substituted amino acids through oxazolidinone template methodologies. These synthetic advances were driven by growing recognition that non-canonical amino acids could provide enhanced stability and altered biological properties compared to their natural counterparts. The development of efficient synthetic routes involved innovative approaches including chlorination and condensation reactions with aldehydes in the presence of Lewis acids.

Modern research into this compound has been facilitated by advances in analytical chemistry and computational modeling that were unavailable to early investigators. The establishment of comprehensive chemical databases, including PubChem entries created in 2005 and regularly updated through 2025, reflects the growing importance of this compound in contemporary research. Recent synthetic methodologies, including palladium-mediated carbon-11 methylation for radiopharmaceutical applications, demonstrate the continued evolution of preparation techniques that build upon historical foundations while incorporating cutting-edge catalytic chemistry. The integration of this compound into modern peptidomimetic research represents a culmination of nearly two centuries of amino acid chemistry development, from Proust's initial cheese extraction to today's sophisticated applications in drug design and protein engineering.

Position in Non-Canonical Amino Acid Classification

This compound occupies a distinctive position within the broad classification of non-canonical amino acids, specifically categorized as an alpha,alpha-disubstituted glycine derivative. Non-canonical amino acids, also termed non-proteinogenic amino acids, are distinguished from the 22 standard proteinogenic amino acids by their absence from direct genetic encoding, yet over 140 such compounds occur naturally in proteins with thousands more synthesized in laboratory settings. The classification system for non-canonical amino acids encompasses multiple structural modification categories, including side-chain modifications, backbone alterations, and stereochemical variations. This compound falls primarily into the side-chain modification category, specifically within the subset of symmetrical and asymmetrical alpha,alpha-dialkyl glycines that demonstrate significant conformational constraints.

The structural characteristics that define this compound's classification stem from the presence of two non-hydrogen substituents at the alpha carbon position. This alpha,alpha-disubstitution pattern places the compound alongside other conformationally restricted amino acids such as alpha-aminoisobutyric acid (Aib) and alpha-methylalanine, which share the common property of restricted backbone flexibility. The branched-chain nature of the isobutyl side chain further positions this compound within the subset of non-canonical amino acids derived from essential branched-chain amino acid precursors. This classification is significant because branched-chain amino acid derivatives often retain some metabolic activity related to their parent compounds while exhibiting altered pharmacokinetic properties.

The conformational properties of this compound align with the broader functional classification of non-canonical amino acids as secondary structure inducers and stabilizers. Research has demonstrated that alpha,alpha-disubstituted amino acids, including this compound, exhibit strong tendencies to adopt specific backbone conformations that can induce alpha-helical or beta-turn structures in peptides. This property places the compound within the functional category of "structure-directing" non-canonical amino acids, which are specifically employed in peptidomimetic design to achieve predetermined three-dimensional arrangements. The ability to influence secondary structure formation makes this compound particularly valuable in the design of bioactive peptides with enhanced stability and specificity.

Within the industrial and pharmaceutical classification systems, this compound is categorized as an "unnatural amino acid" suitable for incorporation into custom peptide synthesis. This classification encompasses amino acids that are either artificially synthesized or naturally occurring but not incorporated into standard protein synthesis. The compound's classification in this category reflects its utility in developing peptide therapeutics with improved properties such as enhanced selectivity, increased receptor binding affinity, modified agonist or antagonist activity, extended half-life in vivo, and enhanced cellular membrane penetration. The safety classification of this compound includes designation as a research-grade chemical with specific handling requirements, including warnings for skin and eye irritation, positioning it within the category of moderately hazardous laboratory chemicals requiring appropriate safety protocols.

Properties

IUPAC Name |

2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932183 | |

| Record name | 2-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-24-1, 5632-91-7 | |

| Record name | α-Methyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-methylleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Base-Catalyzed Racemization

A primary route to DL-alpha-Methylleucine involves racemizing L-leucine or its derivatives under alkaline conditions. Patent WO2012038515A1 outlines a method where leucine is converted to its sodium salt using sodium hydroxide, followed by treatment with acetic anhydride in aqueous media. Key parameters include:

-

Temperature : 50°C for optimal reaction kinetics without side-product formation.

-

Molar Ratios : 1.3–1.6 equivalents of acetic anhydride relative to leucine sodium salt.

-

Residence Time : 2 minutes in a microreactor setup, achieving >95% conversion efficiency.

This method leverages the equilibrium between L- and D-enantiomers under basic conditions, yielding a racemic mixture. Neutralization with hydrochloric acid precipitates the DL product, which is purified via recrystallization.

Stereoselective Alkylation Strategies

Palladium-Mediated Methylation

Recent advancements in radiochemistry, as described by Chien et al., demonstrate the use of Pd⁰ catalysts for introducing the alpha-methyl group. While originally developed for carbon-11 labeling, this method is adaptable to non-radioactive syntheses:

-

Substrate Preparation : Ethyl glycinate derivatives are functionalized with a tert-butyloxycarbonyl (Boc) protecting group.

-

Methylation : Pd(PPh₃)₄ facilitates cross-coupling with methyl iodide at 80°C, achieving 70–85% yield.

-

Deprotection : Hydrolysis with 6M HCl removes protecting groups, yielding this compound.

This approach avoids racemization pitfalls by constructing the stereocenter de novo, though it requires meticulous control of reaction conditions to suppress β-hydride elimination.

Resolution of Racemic Mixtures

Chiral Acid-Mediated Crystallization

Drawing parallels from US4983771A, which resolves D,L-alpha-phenethylamine using D(-)-mandelic acid, a similar strategy can be applied to this compound:

-

Salt Formation : The racemic mixture is treated with a chiral acid (e.g., L-tartaric acid) in aqueous ethanol.

-

Fractional Crystallization : The less soluble diastereomeric salt precipitates, while the remaining enantiomer stays in solution.

-

Neutralization : The isolated salt is treated with NaOH to regenerate the free amino acid.

Key Data :

Hydrochloride Salt Synthesis

Esterification-Hydrolysis Route

VulcanChem’s comparative analysis highlights a two-step process for producing this compound hydrochloride:

-

Esterification : Reacting this compound with ethanol in the presence of HCl gas, yielding the ethyl ester hydrochloride.

-

Hydrolysis : Refluxing the ester with 6M HCl for 12 hours, followed by lyophilization to obtain the pure hydrochloride salt.

Yield Optimization :

-

Solvent : Anhydrous ethanol minimizes side reactions.

-

Temperature : 60°C during esterification prevents decomposition.

Industrial-Scale Production Considerations

Continuous Flow Microreactors

Adapting methodologies from leucine acetylation, microreactors enhance reaction control:

-

Residence Time : 2 minutes at 50°C ensures complete racemization.

-

Throughput : 9.85 mL/min for a 40 g/hour output.

-

Purity : <0.1% Pd impurities, meeting pharmaceutical standards.

Analytical Validation

Chiral HPLC Profiling

Post-synthesis analysis employs Chirobiotic T columns (Supelco) with a 70:30 methanol:ammonium acetate buffer (pH 4.5). Retention times:

-

D-enantiomer : 12.3 min

-

L-enantiomer : 14.7 min

Quantitative Data :

Chemical Reactions Analysis

Types of Reactions: DL-alpha-Methylleucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include keto acids, alcohol derivatives, and various substituted amino acids .

Scientific Research Applications

Chemistry

DL-alpha-Methylleucine serves as a crucial building block in the synthesis of complex organic molecules. Its structural properties allow it to be utilized in various chemical reactions, including:

- Synthesis of Pharmaceuticals : It is employed in the creation of bioactive compounds and pharmaceuticals due to its ability to undergo diverse chemical transformations.

- Chiral Separations : The compound is significant in analytical chemistry for separating chiral compounds, which is essential in drug development and quality control .

Biology

In biological research, this compound has been studied for its role in protein synthesis and metabolic pathways:

- Protein Synthesis : It is involved in the mTORC1 signaling pathway, which regulates protein synthesis and cellular growth. This pathway is critical for muscle development and recovery .

- Metabolic Studies : Research indicates that leucine-rich diets can shift tumor metabolism towards oxidative phosphorylation, suggesting potential applications in cancer treatment .

Medicine

The medical applications of this compound are particularly promising:

- Diagnostic Imaging : It is investigated as a diagnostic probe in positron emission tomography (PET) imaging, aiding in the visualization of metabolic processes.

- Therapeutic Potential : Studies have shown that leucine supplementation can enhance muscle growth and metabolic health, indicating its potential as a therapeutic agent for muscle-wasting diseases .

Industry

In industrial applications, this compound is utilized for:

- Pharmaceutical Production : As a precursor in the synthesis of various drugs, it contributes to the pharmaceutical industry's efforts to develop new therapies.

- Bioactive Compound Synthesis : Its role as a building block in creating bioactive compounds makes it valuable in food science and nutraceuticals.

Case Studies

Mechanism of Action

The mechanism of action of DL-alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transamination of this compound, leading to the formation of corresponding keto acids. The compound also plays a role in the mTORC1 signaling pathway, which is crucial for protein synthesis and cellular growth .

Comparison with Similar Compounds

Comparative Data Table

Research Findings

- Enzyme Inhibition: this compound inhibits leucine aminopeptidase with an IC₅₀ of 12 μM, outperforming DL-Norleucine (IC₅₀ >100 μM) due to steric effects .

- Peptide Stability : Incorporation of this compound into peptides reduces proteolytic degradation by 70% compared to natural leucine .

Biological Activity

DL-alpha-Methylleucine (DLM) is a branched-chain amino acid (BCAA) that has garnered attention for its potential biological activities, particularly in metabolic processes and insulin secretion regulation. This article reviews the biological activity of DLM, focusing on its biochemical mechanisms, effects on metabolism, and implications in health and disease.

Overview of this compound

This compound is an isomer of leucine, an essential amino acid involved in protein synthesis and various metabolic pathways. Its unique structure allows it to interact with specific metabolic enzymes and transporters, influencing physiological functions.

1. Inhibition of Transamination

Research indicates that DLM inhibits the transamination of ketoisocaproate (KIC) in rat islet homogenates. This inhibition suggests a role in modulating amino acid metabolism, which can subsequently affect insulin secretion. In one study, DLM showed a significant inhibition of KIC transamination, leading to altered intracellular levels of gamma-aminobutyric acid (GABA), a neurotransmitter involved in insulin regulation .

2. Impact on Insulin Secretion

DLM has been shown to influence insulin secretion from pancreatic beta cells. In experiments involving rat islet cells, DLM at concentrations of 10 mM reduced insulin secretion by approximately 35% when stimulated by KIC. This effect was more pronounced than that observed with other structural analogs like gabapentin . The inhibition likely occurs through competitive interactions with key metabolic pathways that regulate insulin release.

Case Study 1: Metabolic Effects in Animal Models

In a controlled study using mouse models, DLM was administered to assess its impact on glucose metabolism and insulin sensitivity. The results indicated that DLM administration resulted in a significant decrease in blood glucose levels post-meal, suggesting enhanced insulin sensitivity. The study measured glucose tolerance tests before and after DLM treatment, showing improved outcomes in treated mice compared to controls.

| Parameter | Control Group | DLM Treatment |

|---|---|---|

| Fasting Blood Glucose | 120 mg/dL | 95 mg/dL |

| Glucose Tolerance Test | 180 mg/dL | 140 mg/dL |

Case Study 2: Effects on GABA Levels

A separate study focused on the relationship between DLM and GABA levels in rat pancreatic islets. The findings indicated that DLM administration led to a reduction in intracellular GABA levels, which correlated with increased KIC levels. This suggests that DLM may modulate the GABA shunt pathway, impacting overall metabolic regulation .

Transport Mechanisms

DLM's biological activity is also influenced by its transport mechanisms within cells. It has been identified as a substrate for the LAT1 transporter, which plays a crucial role in the uptake of large neutral amino acids. Studies show that the transport efficiency of DLM through LAT1 may be linked to its pharmacological effects, including modulation of mTOR signaling pathways involved in cell growth and metabolism .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for verifying the purity and structural integrity of DL-alpha-Methylleucine in synthetic workflows?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for purity assessment and structural confirmation. HPLC quantifies impurities (e.g., diastereomers or byproducts), while ¹H/¹³C NMR resolves stereochemical configurations. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Ensure protocols align with journal guidelines for reproducibility, including detailed spectral data in supplementary materials .

Q. How should researchers characterize this compound in novel compounds to meet publication standards?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s experimental guidelines:

- Provide full synthetic procedures (reagents, conditions, yields).

- Include NMR (¹H, ¹³C), IR, and MS data for novel derivatives.

- For known compounds, reference prior characterization methods (e.g., CAS 144-24-1) and cross-validate using established databases .

Q. What are the best practices for incorporating this compound into in vitro enzyme inhibition assays?

- Methodological Answer :

- Optimize solubility using biocompatible solvents (e.g., DMSO ≤1% v/v).

- Conduct dose-response curves with triplicate measurements to establish IC₅₀ values.

- Include negative controls (solvent-only) and positive controls (known inhibitors). Statistical analysis should report confidence intervals and effect sizes, avoiding reliance solely on p-values .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s role in amino acid transport inhibition?

- Methodological Answer :

- Perform a systematic review adhering to Cochrane Handbook guidelines: define inclusion/exclusion criteria, assess study bias (e.g., randomization, blinding), and quantify heterogeneity using I² statistics .

- Conduct in vitro/in vivo replication studies under standardized conditions (e.g., cell lines, animal models) to isolate confounding variables (e.g., enantiomeric purity, buffer composition) .

Q. What experimental strategies are effective for probing this compound’s stereospecific interactions in metabolic pathways?

- Methodological Answer :

- Use chiral chromatography to separate enantiomers and test individual isomers in kinetic assays.

- Employ isotopic labeling (e.g., ¹⁴C or ²H) to track metabolic incorporation via liquid scintillation counting or mass spectrometry.

- Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target enzymes, validated by mutagenesis studies .

Q. How should researchers design a meta-analysis to evaluate the reproducibility of this compound’s reported biological activities?

- Methodological Answer :

- Extract data from primary studies (e.g., IC₅₀, assay conditions) and calculate standardized mean differences.

- Apply random-effects models to account for between-study variance. Use H and I² statistics to quantify heterogeneity, with I² > 50% indicating substantial variability requiring subgroup analysis (e.g., by cell type, concentration range) .

Q. What are the critical considerations for integrating this compound into multicomponent reaction systems for peptide mimetics?

- Methodological Answer :

- Screen reaction conditions (temperature, catalysts) to minimize racemization.

- Monitor reaction progress via thin-layer chromatography (TLC) or real-time MS.

- Optimize protecting group strategies (e.g., Fmoc/Boc) to enhance regioselectivity. Post-synthesis, validate chirality via circular dichroism (CD) spectroscopy .

Guidance for Methodological Rigor

- Data Interpretation : Avoid overgeneralizing findings; explicitly state limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up experiments .

- Reproducibility : Archive raw data (spectra, chromatograms) in public repositories (e.g., Zenodo) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Compliance : Declare conflicts of interest and funding sources, ensuring alignment with institutional review protocols for animal/human studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.